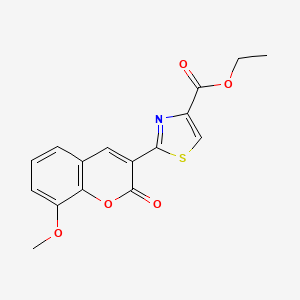

Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5S/c1-3-21-16(19)11-8-23-14(17-11)10-7-9-5-4-6-12(20-2)13(9)22-15(10)18/h4-8H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLXZMUBLVFIJRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: . Common synthetic routes include:

Condensation Reactions: These reactions often involve the condensation of salicylaldehyde with ethyl acetoacetate to form the chromene core.

Thiazole Formation: The thiazole ring is usually introduced through cyclization reactions involving amino acids or their derivatives.

Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can be performed to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert specific functional groups to their reduced forms.

Substitution: Substitution reactions can be employed to replace certain atoms or groups within the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or structural changes.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate is studied for its potential biological activities, such as antimicrobial and antioxidant properties.

Medicine: In the medical field, this compound is investigated for its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.

Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities.

Comparison with Similar Compounds

Coumarins: These are structurally similar compounds that also contain a chromene core.

Thiazoles: Compounds containing a thiazole ring are also structurally related.

Uniqueness: Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate is unique due to its specific combination of functional groups and structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate is a complex organic compound with significant potential in biological applications, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of 341.35 g/mol. Its structure features a thiazole ring fused to a chromene system, which is known for its diverse biological activities.

Target Enzyme: Tyrosinase

This compound primarily targets the enzyme tyrosinase , which plays a crucial role in melanogenesis—the process of melanin production. The inhibition of this enzyme leads to decreased melanin synthesis, making the compound a candidate for skin-lightening agents and treatments for hyperpigmentation disorders.

Biochemical Pathways

The inhibition of tyrosinase affects several biochemical pathways:

- Melanogenesis : Reduced melanin production can be beneficial in treating conditions such as melasma and age spots.

- Antioxidant Activity : The compound exhibits antioxidant properties, which may help mitigate oxidative stress-related damage in cells.

Antimicrobial Properties

Research indicates that compounds similar to this compound demonstrate antimicrobial activity against various pathogens. This property is particularly valuable in developing new antimicrobial agents .

Cytotoxic Activity

In vitro studies have shown that derivatives of thiazole compounds exhibit significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, compounds with similar structural features have been reported to possess IC50 values indicating potent anti-cancer activity .

Case Studies

-

Cytotoxicity Evaluation :

A study evaluated the cytotoxic effects of thiazole derivatives on MCF-7 and HeLa cell lines using the MTT assay. The results indicated that certain derivatives exhibited IC50 values as low as 29 μM against HeLa cells, suggesting strong potential for further development as anticancer agents . -

Antioxidant Activity Assessment :

Another investigation focused on the antioxidant properties of thiazole derivatives. The findings revealed that these compounds could effectively scavenge free radicals, indicating their potential use in preventing oxidative stress-related diseases .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other thiazole derivatives:

Q & A

Q. What are the key considerations for synthesizing Ethyl 2-(8-methoxy-2-oxochromen-3-yl)-1,3-thiazole-4-carboxylate in a laboratory setting?

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Coupling reactions : Introducing the 8-methoxy-2-oxochromen-3-yl moiety to the thiazole ring via nucleophilic substitution or condensation.

- Esterification : Formation of the ethyl ester group using reagents like thionyl chloride (SOCl₂) followed by ethanol under reflux .

- Purification : Recrystallization from ethanol or chromatography to achieve high purity.

Reaction optimization (e.g., temperature control, catalyst selection) is critical to minimize side products. Analogous syntheses of thiazole-carboxylates emphasize the use of triethylamine as a base in polar aprotic solvents to enhance yield .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structure of this compound?

- X-ray crystallography : Resolves the 3D molecular configuration, including dihedral angles between the thiazole and chromenone rings. Software like SHELXL (part of the SHELX suite) is widely used for refinement .

- Spectroscopy :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of thiazole-carboxylate derivatives?

Contradictions often arise from variations in assay conditions or structural analogs. Methodological strategies include:

- Standardized bioassays : Replicate studies under controlled conditions (e.g., cell lines, incubation times) to isolate compound-specific effects .

- Structure-activity relationship (SAR) analysis : Systematically modify substituents (e.g., methoxy position on chromenone) to correlate structural features with activity .

- Meta-analysis : Compare data across studies while accounting for variables like solvent polarity or metabolic interference .

Q. What strategies are employed to optimize the synthetic yield of this compound while minimizing side reactions?

- Catalyst optimization : Use Pd-based catalysts for coupling reactions to enhance regioselectivity.

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- In situ monitoring : Techniques like TLC or HPLC track reaction progress and identify byproducts early .

- Temperature control : Gradual heating (e.g., reflux at 80°C) prevents decomposition of thermally sensitive groups like the chromenone ring .

Q. How can computational methods like molecular docking be integrated with experimental data to elucidate the mechanism of action?

- Target prediction : Use docking software (e.g., AutoDock) to simulate interactions with enzymes like cyclooxygenase-2 (COX-2) or kinases implicated in cancer. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

- QSAR modeling : Correlate electronic properties (e.g., logP, H-bond donors) with bioactivity data to guide structural modifications .

- Dynamic simulations : Molecular dynamics (MD) assess binding stability under physiological conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.